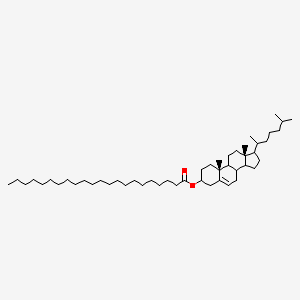
Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C6H9NO3. . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate can be achieved through several methods. One common method involves the neutralization reaction of diastereohomogeneous dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides . This method is diastereoselective and allows for the preparation of the compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure consistency and yield. The process typically includes steps such as esterification, lactamization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including neuroprotective effects.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it is known to act as a purinoceptor antagonist in humans, affecting neurotransmission and cellular signaling . The compound’s structure allows it to bind to specific receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl DL-Pyroglutamate: A similar compound with a slightly different structure but similar chemical properties.
Ethyl L-pyroglutamate: Another derivative of pyroglutamic acid with comparable applications.
Uniqueness
Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-4-5(7(10)11-2)3-6(9)8-4/h4-5H,3H2,1-2H3,(H,8,9) |
InChI Key |
ZHHIBQRHORGISB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(=O)N1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)

![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)

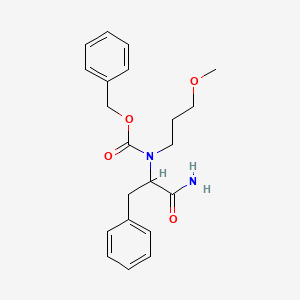
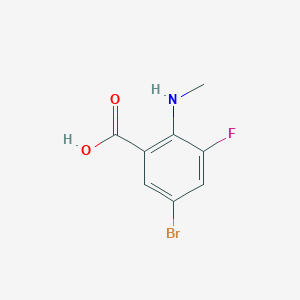

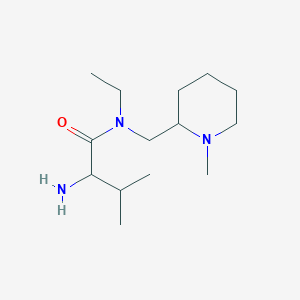
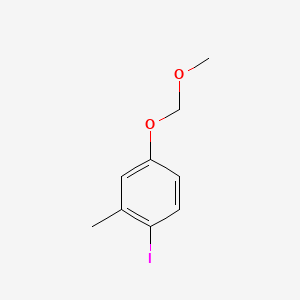
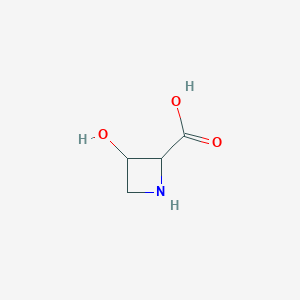

![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
